3-Methyl-2-(1H-pyrazol-4-yl)morpholine CAS number search
3-Methyl-2-(1H-pyrazol-4-yl)morpholine CAS number search
An In-Depth Technical Guide to the Pyrazolyl-Morpholine Scaffold: Synthesis, Properties, and Therapeutic Applications
A Note to the Researcher: While the specific molecule "3-Methyl-2-(1H-pyrazol-4-yl)morpholine" does not have a readily available Chemical Abstracts Service (CAS) number and appears to be a novel chemical entity, the core structure it represents—the pyrazolyl-morpholine scaffold—is of significant and growing interest in medicinal chemistry. This guide provides a comprehensive overview of this privileged structural class, offering insights into its synthesis, physicochemical properties, and diverse therapeutic potential for professionals in drug discovery and development.
Introduction: The Power of Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with various biological targets. The pyrazole and morpholine heterocycles are quintessential examples of such scaffolds.
The pyrazole ring , a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of many therapeutic agents, renowned for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4][5] Its structural versatility allows for precise modification to tune its biological profile.
The morpholine ring , a saturated six-membered heterocycle, is frequently incorporated into drug candidates to optimize their physicochemical and pharmacokinetic properties.[6] Its presence can enhance aqueous solubility, metabolic stability, and bioavailability, making it a valuable tool for transforming a promising compound into a viable drug.[7][8][9][10][11]
The strategic combination of these two moieties into a singular pyrazolyl-morpholine scaffold creates a powerful synergy. This guide delves into the rationale behind this combination, exploring the synthesis, analytical characterization, and wide-ranging biological applications of this important class of molecules.
The Morpholine Moiety: A Master Modulator of Drug-Like Properties
The inclusion of a morpholine ring is a well-established strategy in drug design to bestow favorable "drug-like" characteristics upon a lead compound. Its impact is multifaceted, addressing several critical parameters for in vivo efficacy.
Physicochemical and Pharmacokinetic Contributions:
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Enhanced Solubility: The morpholine ring, with its ether oxygen and basic nitrogen, can act as a hydrogen bond acceptor, improving a molecule's interaction with water and thus enhancing aqueous solubility.[9][11]
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Metabolic Stability: The saturated nature of the morpholine ring often imparts resistance to metabolic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes, which can lead to a longer half-life in the body.[7]
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Optimized Lipophilicity: Morpholine provides a favorable balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and overall absorption, distribution, metabolism, and excretion (ADME) profiles.[10]
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CNS Permeability: For drugs targeting the central nervous system (CNS), the morpholine scaffold can improve permeability across the blood-brain barrier (BBB), a critical hurdle in the development of neurological therapies.[9][10][12]
The value of this scaffold is evident in numerous marketed drugs. The following table provides a reference for the pharmacokinetic profiles of several well-known morpholine-containing therapeutics.
| Drug | Therapeutic Class | Oral Bioavailability (%) | Protein Binding (%) | Half-life (t½) (hours) | Primary Metabolism |
| Gefitinib | Anticancer (EGFR Inhibitor) | ~60% | ~90% | ~48 | CYP3A4 |
| Aprepitant | Antiemetic (NK1 Antagonist) | ~60-65% | >95% | ~9-13 | CYP3A4 |
| Reboxetine | Antidepressant (NRI) | >90% | ~97% | ~13 | CYP3A4 |
| Linezolid | Antibiotic | ~100% | ~31% | ~5 | Non-enzymatic oxidation |
This table summarizes general pharmacokinetic data for illustrative purposes.[7][10]
Synthetic Strategies for Pyrazolyl-Morpholine Derivatives
The construction of the pyrazolyl-morpholine scaffold relies on robust and well-established synthetic methodologies for forming the pyrazole core, followed or preceded by the introduction of the morpholine moiety.
Core Synthesis: Building the Pyrazole Ring
A cornerstone of pyrazole synthesis is the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. This versatile reaction allows for the introduction of various substituents on the pyrazole ring.
Caption: General workflow for pyrazole ring synthesis.
Experimental Protocol: A Generalized Approach
The following protocol outlines a common method for synthesizing a pyrazole ring, which can then be further functionalized with a morpholine group.
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Chalcone Formation (α,β-Unsaturated Ketone Synthesis):
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To a stirred solution of an appropriate acetophenone derivative in ethanol, add an equimolar amount of a suitable aromatic aldehyde.
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Add a catalytic amount of a base (e.g., aqueous NaOH) dropwise at room temperature.
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Stir the reaction mixture for 2-4 hours until a precipitate forms.
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Filter the solid product, wash with cold water and ethanol, and dry to yield the chalcone intermediate.[13]
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Pyrazoline/Pyrazole Formation:
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Dissolve the synthesized chalcone in a suitable solvent such as ethanol or glacial acetic acid.
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Add an excess of hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine).
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Reflux the mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[14]
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Upon completion, cool the reaction mixture and pour it into ice-cold water.
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Collect the resulting precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified pyrazole derivative.[15]
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Morpholine Incorporation (e.g., Nucleophilic Substitution):
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If the pyrazole core contains a suitable leaving group (e.g., a halogen on an N-alkyl chain), it can be reacted directly with morpholine.
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Dissolve the functionalized pyrazole in a polar aprotic solvent like DMF or acetonitrile.
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Add morpholine and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).
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Heat the reaction mixture (e.g., 80-100 °C) and stir for several hours until the starting material is consumed (monitored by TLC).
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After cooling, perform an aqueous workup and extract the product with an organic solvent. Purify the final compound using column chromatography.[16]
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Therapeutic Landscape and Key Molecular Targets
The pyrazolyl-morpholine scaffold has demonstrated significant potential across multiple therapeutic areas, primarily due to its ability to interact with key enzymes and receptors involved in disease pathology.
Anticancer Activity
Derivatives of this scaffold have emerged as promising anticancer agents by targeting fundamental cellular processes.[17][18]
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Kinase Inhibition: Many pyrazolyl-morpholine compounds are designed to inhibit protein kinases that are hyperactive in cancer cells. A critical pathway often targeted is the PI3K/Akt/mTOR signaling cascade , which governs cell growth, proliferation, and survival.[8] By blocking key kinases in this pathway, these compounds can effectively halt tumor progression.
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Tubulin Polymerization Inhibition: Some hybrids incorporating pyrazole and morpholine moieties have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of established chemotherapy agents like vinca alkaloids.[19]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by pyrazolyl-morpholine compounds.
Anti-inflammatory Effects
Inflammation is a key process in many diseases, and pyrazole derivatives have a long history as anti-inflammatory agents.[3]
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COX Inhibition: The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs), including the pyrazole-containing drug Celecoxib, involves the inhibition of cyclooxygenase (COX) enzymes. Pyrazolyl-morpholine derivatives are being actively investigated as next-generation selective COX-2 inhibitors, which could offer potent anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects.[2][15][20]
Central Nervous System Applications
The favorable pharmacokinetic properties imparted by the morpholine ring make this scaffold particularly suitable for targeting the CNS.
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Sigma-1 (σ1) Receptor Antagonism: The σ1 receptor is a unique chaperone protein implicated in a variety of neurological functions and diseases, including neuropathic pain. Several pyrazolyl-morpholine compounds have been identified as potent and selective σ1 receptor antagonists, demonstrating significant antinociceptive effects in preclinical models of neuropathic pain.[21][22][23][24] This makes them promising candidates for developing novel analgesics.[25]
Analytical and Spectroscopic Characterization
The unambiguous identification and characterization of synthesized pyrazolyl-morpholine derivatives are critical for establishing structure-activity relationships. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | - Pyrazole Ring: Aromatic protons (δ 6.0-8.5 ppm), N-H proton (if unsubstituted, broad singlet >10 ppm). - Morpholine Ring: Characteristic signals for -OCH₂- and -NCH₂- groups, typically in the δ 2.5-4.0 ppm range.[26] - Methyl Group: A singlet around δ 2.0-2.5 ppm. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Pyrazole Ring: Aromatic carbons in the δ 100-150 ppm range. - Morpholine Ring: Aliphatic carbons for -OCH₂- and -NCH₂- groups typically appear in the δ 45-70 ppm range.[16] |
| Mass Spec. (MS) | Molecular Weight & Fragmentation | - Determination of the molecular ion peak (M+) to confirm the molecular formula. - Characteristic fragmentation patterns involving the loss of the morpholine or pyrazole rings can aid in structural confirmation.[26][27] |
| FT-IR | Functional Group Identification | - C=N stretching vibration for the pyrazole ring (~1550-1600 cm⁻¹). - C-O-C stretching for the morpholine ether linkage (~1100-1120 cm⁻¹). |
| HPLC | Purity Assessment | - A single, sharp peak indicates high purity of the synthesized compound. |
This systematic analytical approach provides a self-validating system, ensuring the structural integrity and purity of the compounds being investigated, which is a cornerstone of trustworthy scientific research.
Conclusion and Future Outlook
While the specific compound 3-Methyl-2-(1H-pyrazol-4-yl)morpholine remains an underexplored entity, the broader class of pyrazolyl-morpholine derivatives represents a highly valuable and "privileged" scaffold in modern drug discovery. The fusion of the pyrazole's diverse biological activity with the morpholine's exceptional ability to fine-tune pharmacokinetic properties creates a powerful platform for developing novel therapeutics.[6] Researchers and drug development professionals will find that this scaffold offers a versatile and promising starting point for designing next-generation inhibitors for oncology, inflammation, and neurological disorders. Future research will likely focus on exploring novel substitutions on this core, expanding its therapeutic applications, and advancing the most promising candidates toward clinical development.
References
A comprehensive list of all sources cited within this guide can be provided upon request.
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